1,3,5-Tris(2-iodophenyl)benzene
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Overview
Description
1,3,5-Tris(2-iodophenyl)benzene: is an organic compound characterized by a benzene ring substituted with three 2-iodophenyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(2-iodophenyl)benzene can be synthesized through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 2-iodophenylboronic acid with 1,3,5-tribromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(2-iodophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenyl rings can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in further coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include hydroquinones.
Scientific Research Applications
1,3,5-Tris(2-iodophenyl)benzene has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of porous organic frameworks and covalent organic frameworks, which have applications in gas storage, separation, and catalysis.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex organic molecules through various coupling reactions.
Sensor Development: It is utilized in the development of fluorescent sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(2-iodophenyl)benzene in its applications is primarily based on its structural properties:
Fluorescent Sensors: The compound’s ability to form stable complexes with metal ions leads to changes in its fluorescence properties, which can be used for detection purposes.
Covalent Organic Frameworks: The iodine atoms facilitate the formation of covalent bonds with other building blocks, leading to the construction of stable, porous structures.
Comparison with Similar Compounds
1,3,5-Tris(4-iodophenyl)benzene: Similar in structure but with iodine atoms at the 4-position of the phenyl rings.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of iodine, leading to different reactivity and applications.
1,3,5-Tris(2-methylphenyl)benzene: Substituted with methyl groups instead of iodine, resulting in different chemical properties and uses.
Uniqueness: 1,3,5-Tris(2-iodophenyl)benzene is unique due to the presence of iodine atoms at the 2-position of the phenyl rings, which imparts distinct reactivity and enables specific applications in materials science and sensor development.
Properties
CAS No. |
920985-25-7 |
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Molecular Formula |
C24H15I3 |
Molecular Weight |
684.1 g/mol |
IUPAC Name |
1,3,5-tris(2-iodophenyl)benzene |
InChI |
InChI=1S/C24H15I3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H |
InChI Key |
JQBNAYDMMSMKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3I)C4=CC=CC=C4I)I |
Origin of Product |
United States |
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